3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile
Description
3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile (-CN) group at position 4 and a (tetrahydro-2H-pyran-4-yl)methoxy group at position 3. The nitrile group enhances reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), while the tetrahydropyran moiety contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQORZFJNYJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a tetrahydropyran derivative. One common method involves the use of 4-(hydroxymethyl)tetrahydropyran, which reacts with isonicotinonitrile in the presence of a suitable base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile with structurally related compounds:
Key Observations:
Functional Group Influence :
- The nitrile in the target compound contrasts with the carboxylic acid in its analog (CAS: 1537322-55-6), which is likely derived via hydrolysis. The nitrile group offers versatility in nucleophilic additions or cycloadditions .
- The trimethylstannyl group in the stannane analog () enables participation in Stille cross-coupling reactions, a feature absent in the target compound .
Positional Effects :
- Substituent placement (C3 vs. C5) significantly alters electronic and steric profiles. For example, the C5-O-THP group in may reduce steric hindrance compared to the C3-substituted target compound .
Biological Activity
3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile is a compound of interest within medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 869299-11-6
Biological Activity Overview
Research indicates that 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The compound is hypothesized to exert its effects through the modulation of specific biochemical pathways. Preliminary studies suggest that it may influence:
- Cytokine production : Potentially reducing inflammatory responses.
- Cell proliferation pathways : Indicating possible anticancer activity.
Case Study 1: Anti-inflammatory Activity
A study examined the anti-inflammatory effects of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile in vitro. The results demonstrated a significant reduction in the production of pro-inflammatory cytokines in human macrophages treated with the compound.
| Treatment | Cytokine Levels (pg/mL) | Control (pg/mL) |
|---|---|---|
| Compound | 150 ± 10 | 300 ± 15 |
This indicates a potential application in treating inflammatory diseases.
Case Study 2: Anticancer Properties
Another investigation focused on the compound's effects on cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 50 |
| A549 | >100 |
These findings suggest that the compound may be more effective against certain cancer types.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related isonicotinonitrile derivatives was conducted.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile | Anti-inflammatory, Anticancer | 20 |
| 2-(methoxy)isonicotinonitrile | Anticancer | 30 |
| 4-(trifluoromethyl)isonicotinonitrile | Antimicrobial | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
